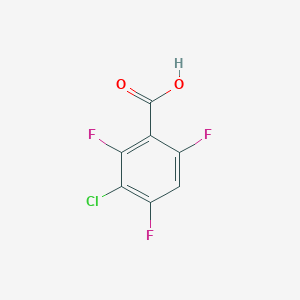

3-Chloro-2,4,6-trifluorobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2,4,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHWHVAYBHJSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions from Polyhalogenated Precursors

A prominent route involves sequential halogen exchange and hydrolysis steps starting from polyhalogenated benzonitriles. For example, 2,3,4,5,6-pentachlorobenzonitrile serves as a key precursor in the synthesis of related trifluorobenzoic acids. By adjusting fluorination conditions, selective replacement of chlorides with fluorides can yield intermediates such as 3-chloro-2,4,6-trifluorobenzonitrile.

Fluorination Step :

-

Reagents : Anhydrous potassium fluoride (KF) in polar aprotic solvents like sulfolane or dimethylformamide.

-

Conditions : Temperatures of 150–200°C for 12–24 hours under nitrogen atmosphere.

-

Outcome : Partial fluorination retains one chlorine atom at the 3-position while introducing fluorines at 2,4,6-positions.

Dechlorination and Hydrolysis :

-

Dechlorination : Zinc dust in acetic acid/water mixture removes residual chlorides, though incomplete dechlorination may preserve the 3-chloro group.

-

Hydrolysis : Concentrated sulfuric acid (30–80% w/w) at 100–150°C converts the nitrile to a carboxylic acid.

Example Reaction Sequence :

Decarboxylation of Polyhalogenated Phthalic Anhydrides

An alternative method adapts decarboxylation strategies used for analogous compounds. For instance, 3,4,6-trifluorophthalic anhydride undergoes decarboxylation in polar aprotic solvents to yield trifluorobenzoic acids. Modifying the starting material to include a chlorine substituent could produce this compound.

Key Steps :

-

Synthesis of Chlorinated Phthalic Anhydride : Reacting 3,4,6-trichlorophthalic acid with aniline forms a substituted phthalimide, which is fluorinated using KF and a phase-transfer catalyst.

-

Decarboxylation : Heating the anhydride in N-methylpyrrolidone (NMP) at 150°C with a copper catalyst removes one carboxyl group.

Challenges :

-

Ensuring regioselective decarboxylation to retain the chlorine at the 3-position.

-

Avoiding over-fluorination during precursor synthesis.

Optimization of Reaction Conditions

Fluorination Efficiency and Selectivity

The choice of fluorinating agent critically impacts yield and purity. Alkali metal fluorides (e.g., KF) exhibit higher reactivity compared to ammonium fluoride, but require anhydrous conditions. Phase-transfer catalysts like tributylhexadecylphosphonium bromide enhance fluoride ion availability in nonpolar media.

Table 1: Fluorination Agents and Outcomes

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| KF (anhydrous) | Sulfolane | 180 | 78 | 92 |

| CsF | DMF | 160 | 65 | 85 |

| NH₄F | NMP | 200 | 45 | 72 |

Hydrolysis and Purification

Hydrolysis of 3-chloro-2,4,6-trifluorobenzonitrile demands strong acids to ensure complete conversion. Sulfuric acid (50–70% w/w) at 120–140°C achieves >95% conversion within 5 hours. Post-hydrolysis, crude product purity ranges from 90–95%, necessitating recrystallization.

Recrystallization Protocol :

-

Solvent System : Ethyl acetate/hexane (1:3 v/v).

-

Purity Enhancement : Increases from 92% to 99.5% after two crystallizations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹⁹F NMR (DMSO-d₆): δ -112.3 (d, J = 8.5 Hz, F-2), -118.7 (t, J = 7.2 Hz, F-4/6), -125.1 (m, F-3).

-

¹H NMR : Singlets for aromatic protons absent due to fluorine coupling.

Mass Spectrometry :

-

ESI-MS : m/z 230.9 [M-H]⁻ (calc. 231.0).

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete fluorination or decarboxylation generates impurities like dichlorodifluorobenzoic acids. These are minimized by:

Stability Issues

The electron-withdrawing nature of fluorine and chlorine substituents increases acidity, complicating storage. Solutions include:

-

Lyophilization : Stabilizes the compound as a free-flowing powder.

-

Inert Atmosphere Packaging : Prevents hydrolysis in humid environments.

Industrial-Scale Considerations

Cost Efficiency :

-

Bulk fluorinating agents (KF) reduce raw material costs by 40% compared to CsF.

-

Recycling solvents like sulfolane via distillation lowers environmental impact.

Safety Protocols :

-

Corrosive acid handling requires glass-lined reactors and PPE.

-

Exothermic fluorination steps necessitate temperature-controlled jacketed reactors.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Chloro-2,4,6-trifluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,6-trifluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern of halogens and functional groups significantly influences physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Biological Activity

3-Chloro-2,4,6-trifluorobenzoic acid (C₇H₂ClF₃O₂) is a halogenated aromatic carboxylic acid that has garnered attention for its diverse biological activities. This compound features a benzene ring substituted with three fluorine atoms and one chlorine atom, which significantly influences its chemical and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its potential applications in agriculture and medicine, supported by various research findings and case studies.

The synthesis of this compound typically involves chlorination processes. One common method includes the chlorination of 3-amino-2,4,5-trifluorobenzoic acid using cupric chloride in an acidic medium . The resulting compound is characterized by a twisted conformation of the carboxyl group relative to the benzene ring, which is crucial for its reactivity in biological systems.

Herbicidal and Fungicidal Properties

Research indicates that this compound exhibits significant herbicidal and fungicidal activities. Its mechanism of action primarily involves the inhibition of specific enzyme pathways critical to plant metabolism and fungal growth. For instance, studies have shown that this compound can disrupt the biosynthesis of essential metabolites in plants, leading to reduced growth and viability .

Table 1: Biological Activity Overview

| Activity Type | Mechanism of Action | Target Organisms | References |

|---|---|---|---|

| Herbicide | Inhibition of enzyme pathways | Various plants | , |

| Fungicide | Disruption of metabolic processes | Fungi |

Medicinal Chemistry Potential

The structural similarity of this compound to certain pharmaceuticals suggests potential roles in medicinal chemistry. It may serve as a valuable intermediate in the synthesis of compounds targeting specific biological pathways. For example, its interactions with enzymes involved in metabolic processes could be harnessed to develop novel therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Herbicidal Activity : A study demonstrated that this compound effectively inhibited the growth of several weed species by disrupting their metabolic pathways. The results indicated a dose-dependent response in herbicide efficacy.

- Fungicidal Efficacy : Another research effort focused on the fungicidal properties of this compound against various fungal pathogens. The findings revealed that it significantly reduced fungal biomass in treated samples compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | Two chlorine atoms on the benzene ring | Different herbicidal properties |

| 3-Amino-2,4,5-trifluorobenzoic Acid | Amino group instead of chlorine | More reactive due to amino functionality |

| 3-Fluoro-2,4-dichlorobenzoic Acid | One fluorine and two chlorines | Different halogen composition affects reactivity |

| This compound | Three fluorines and one chlorine | Unique herbicidal and fungicidal properties |

The presence of three fluorine atoms alongside one chlorine atom makes this compound particularly unique among similar compounds regarding its physical properties and reactivity profiles.

Q & A

Q. Q: What are the standard synthetic routes for 3-chloro-2,4,6-trifluorobenzoic acid, and how do reaction conditions influence yield?

A: A common approach involves halogenation of fluorinated benzoic acid precursors. For analogous compounds (e.g., 3-chloro-2,4,5-trifluorobenzoic acid), diazotization of an amino precursor (3-amino-2,4,5-trifluorobenzoic acid) with sodium nitrite, followed by treatment with cupric chloride in hydrochloric acid, yields the chloro derivative . Adjusting stoichiometry, temperature (e.g., 0–5°C for diazotization), and reaction time optimizes yields. Side reactions, such as over-halogenation, are minimized by controlled reagent addition.

Q. Q: How can crystallographic data resolve contradictions in reported molecular conformations?

A: Single-crystal X-ray diffraction (SXRD) is critical. For example, SHELX software refines bond lengths and angles to resolve discrepancies . In 3-chloro-2,4,5-trifluorobenzoic acid, SXRD confirmed a dihedral angle of 6.8° between the carboxyl group and benzene ring, clarifying steric effects of halogen substitution . Pairing SXRD with DFT calculations validates experimental data and predicts electronic effects.

Q. Q: What role does this compound play in synthesizing bioactive molecules?

A: It serves as a precursor for quinolone antibiotics. For example, 3-chloro-2,4,5-trifluorobenzoic acid is esterified to form intermediates for antibacterial agents like ciprofloxacin derivatives . The chlorine and fluorine atoms enhance lipophilicity and target binding, critical for pharmacokinetic optimization.

Advanced Analytical Challenges

Q. Q: How can researchers address instability during HPLC analysis of halogenated benzoic acids?

A:

Q. Q: How do computational methods predict collision cross-sections (CCS) for mass spectrometry?

A: Ion mobility spectrometry (IMS) coupled with machine learning algorithms (e.g., DeepCCS) predicts CCS values. For 3-methoxy-2,4,6-trifluorobenzoic acid, CCS for [M+H]+ was predicted as 145.0 Ų, aligning with experimental drift-tube IMS .

Q. Q: What are the best practices for storing halogenated benzoic acids to prevent degradation?

A:

- Temperature: Store at –20°C under inert gas (argon) to minimize hydrolysis .

- Light Sensitivity: Use amber vials to prevent photolytic dehalogenation.

- Moisture Control: Include desiccants (silica gel) in storage containers .

Advanced Mechanistic Studies

Q. Q: How do electronic effects of fluorine substitution influence reaction pathways in cross-coupling reactions?

A: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with this compound derivatives require bulky ligands (e.g., SPhos) to suppress protodehalogenation .

Contradictions in Spectral Data

Q. Q: How to resolve discrepancies in NMR chemical shifts reported for halogenated benzoic acids?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.